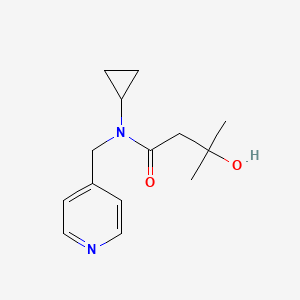![molecular formula C16H22N4O2 B6970741 1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine](/img/structure/B6970741.png)
1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine is a synthetic organic compound that features a complex structure incorporating an oxolane ring, a triazole ring, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenoxymethyl Group: This step often involves the reaction of the triazole intermediate with a phenoxymethyl halide under basic conditions.
Incorporation of the Oxolane Ring: The final step involves the reaction of the intermediate with an oxolane derivative, typically under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form a lactone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a lactone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.
Chemical Biology: Used as a probe to study biological pathways involving triazole-containing compounds.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting fungal and bacterial infections.
Industrial Chemistry: Used in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine involves its interaction with specific molecular targets:
Antifungal Activity: The triazole ring inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Antibacterial Activity: The compound may interfere with bacterial cell wall synthesis or protein synthesis, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]propanamine: Similar structure but with a propanamine group instead of ethanamine.
1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]butanamine: Similar structure but with a butanamine group.
Uniqueness: 1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12(14-8-5-9-21-14)17-10-15-18-16(20-19-15)11-22-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRAKMEQKXDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NCC2=NNC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
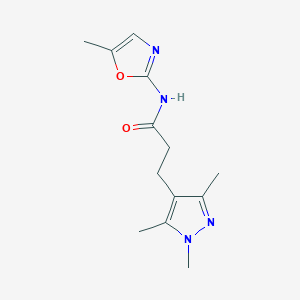
![4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide](/img/structure/B6970672.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3,4-dimethylpyrrolidine-2,5-dione](/img/structure/B6970681.png)
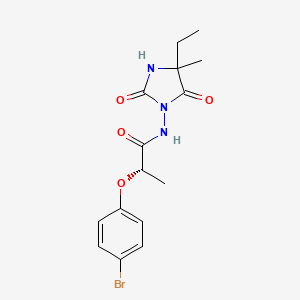
![1-benzothiophen-5-yl-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6970698.png)
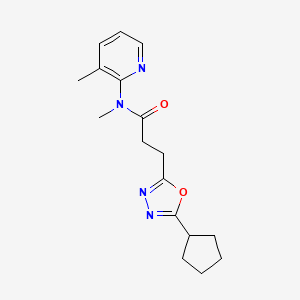
![3-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6970702.png)
![4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6970714.png)
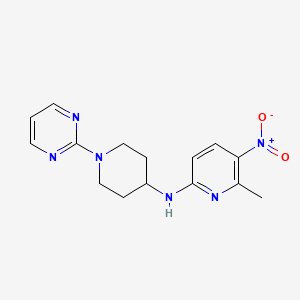
![3-(dimethylamino)-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]benzenesulfonamide](/img/structure/B6970730.png)
![N-[3-(4-ethylpiperazin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6970746.png)
![[1-[6-(2-Thiophen-2-ylmorpholin-4-yl)pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6970752.png)
![2-[3-[(2-Methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)amino]-2-oxopyrrolidin-1-yl]thiophene-3-carbonitrile](/img/structure/B6970756.png)
